molecular formula C25H26ClF3N4O3S B2393302 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine CAS No. 2097934-52-4

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine

Cat. No.: B2393302
CAS No.: 2097934-52-4
M. Wt: 555.01
InChI Key: PXDZFGKTXZTLGQ-UHFFFAOYSA-N
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Description

The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine is a complex organic molecule with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure endows it with unique chemical and physical properties, making it a subject of significant interest for scientific research and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine generally involves several key steps:

  • Formation of the pyridine ring:

  • Attachment of the quinoline sulfonyl group: : This step often requires sulfonation reactions under acidic conditions.

  • Formation of the bipiperidine framework: : This step may involve cyclization reactions, often under controlled temperatures and pressures to ensure the correct formation of the piperidine rings.

Industrial production methods: Industrial production of this compound often utilizes high-throughput continuous flow reactors to maintain the specific reaction conditions required. Optimization of these processes is critical to ensure the purity and yield of the compound, often involving real-time monitoring of reaction parameters.

Types of reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfone derivatives.

  • Reduction: : Reduction reactions may target the sulfonyl or pyridine groups, leading to the formation of various intermediates.

Common reagents and conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride are often used.

  • Solvents: : Reactions often take place in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility and reactivity.

Major products formed

  • Sulfone derivatives: from oxidation.

  • Dechlorinated or reduced compounds: from reduction.

  • Various substituted pyridines: from substitution reactions.

Scientific Research Applications

This compound has extensive applications across various fields:

  • Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex syntheses.

  • Biology: : Investigated for its interactions with biological macromolecules, possibly influencing enzyme activity or protein function.

  • Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

  • Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and specialty coatings.

Mechanism of Action

The exact mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine can vary based on its application:

  • Molecular targets: : It may interact with specific receptors or enzymes, altering their function.

  • Pathways involved: : It can modulate signaling pathways, potentially leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparing this compound with similar structures reveals its unique properties:

  • Unique aspects: : The combination of the pyridine, quinoline, and bipiperidine groups, along with the specific substitutions, grants it distinct reactivity and biological activity.

  • Similar compounds: : Other compounds in this class might include 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-(quinoline-8-sulfonyl)piperidine and analogs with variations in the substituent groups.

Properties

IUPAC Name

8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClF3N4O3S/c26-21-15-18(25(27,28)29)16-31-24(21)36-20-8-11-32(12-9-20)19-6-13-33(14-7-19)37(34,35)22-5-1-3-17-4-2-10-30-23(17)22/h1-5,10,15-16,19-20H,6-9,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDZFGKTXZTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClF3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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